2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE
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Overview
Description
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, an isopropylphenyl group, a tetrahydropyridinyl group, and a naphthylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps. One common method includes the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the pyrrole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
- 2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-CYANO-4-(4-ISOPROPYLPHENYL)-6-OXO-4,5-DIHYDRO-1H-PYRIDIN-2-YL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H25N3O2S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C27H25N3O2S/c1-17(2)18-7-9-20(10-8-18)23-14-25(31)30-27(24(23)15-28)33-16-26(32)29-22-12-11-19-5-3-4-6-21(19)13-22/h3-13,17,23H,14,16H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
QWEFZPXKTZPXKC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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